molecular formula C16H17N7O2 B2500272 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396869-66-1

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2500272
CAS No.: 1396869-66-1
M. Wt: 339.359
InChI Key: XEQLGOHWYHJGHW-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole core, which is known for its stability and versatility in chemical reactions, and a morpholinopyrimidine moiety, which adds to its biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,2,3]triazole core, which can be synthesized through a cyclization reaction involving an ortho-substituted aniline and sodium nitrite under acidic conditions. The morpholinopyrimidine moiety is then introduced through a nucleophilic substitution reaction, where the benzo[d][1,2,3]triazole intermediate reacts with a suitable pyrimidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d][1,2,3]triazole or morpholinopyrimidine moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to its combination of the benzo[d][1,2,3]triazole and morpholinopyrimidine moieties, which confer both chemical stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-16(10-23-13-4-2-1-3-12(13)20-21-23)19-14-9-15(18-11-17-14)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2,(H,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQLGOHWYHJGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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